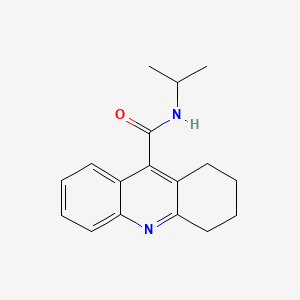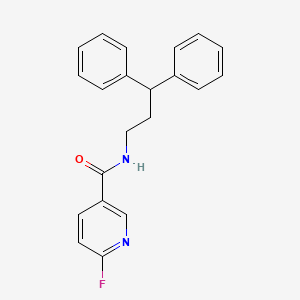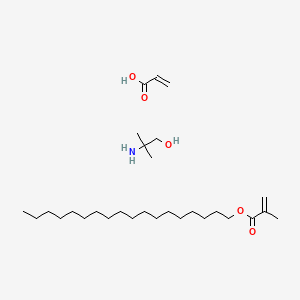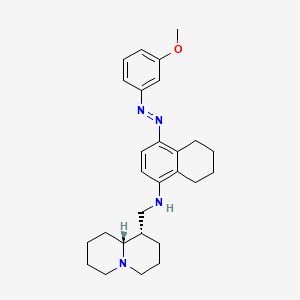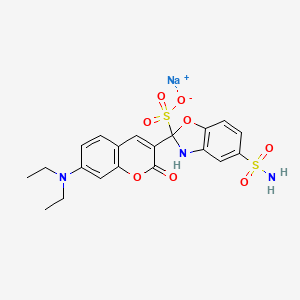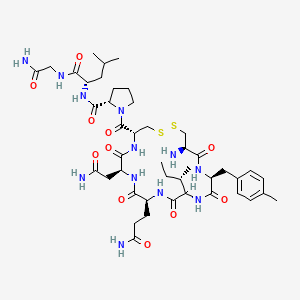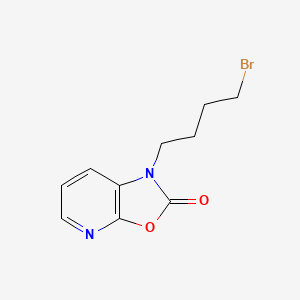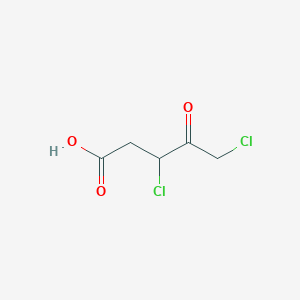
3,5-Dichlorolevulinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorolevulinic acid is a derivative of levulinic acid, which is a versatile platform chemical derived from biomass. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the levulinic acid molecule. It is a white crystalline solid that is soluble in water and polar organic solvents. The presence of both a ketone group and a carboxylic acid group in its structure makes it highly reactive and useful in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dichlorolevulinic acid can be synthesized through the chlorination of levulinic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichlorolevulinic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is 3,5-dichloropentanedioic acid.
Reduction: The major product is 3,5-dichloropentanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorolevulinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Dichlorolevulinic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levulinic Acid: The parent compound, which lacks the chlorine atoms.
4-Oxopentanoic Acid: Another derivative of levulinic acid with different functional groups.
γ-Ketovaleric Acid: A keto acid similar to levulinic acid but with a different structure.
Uniqueness
3,5-Dichlorolevulinic acid is unique due to the presence of the chlorine atoms, which significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where enhanced reactivity is required.
Eigenschaften
CAS-Nummer |
73344-22-6 |
|---|---|
Molekularformel |
C5H6Cl2O3 |
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
3,5-dichloro-4-oxopentanoic acid |
InChI |
InChI=1S/C5H6Cl2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) |
InChI-Schlüssel |
BNXWVRDLXHMBII-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)CCl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


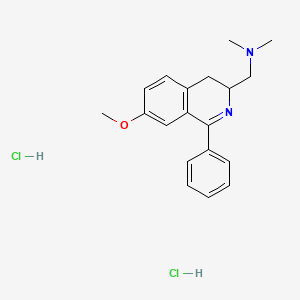
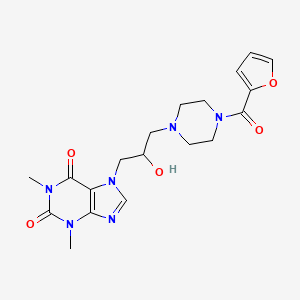
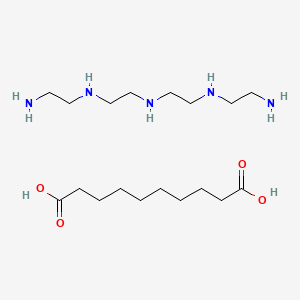
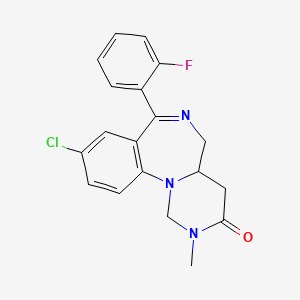

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
